An In-depth Technical Guide on the Mechanism of Action of INZ-701 in ENPP1 Deficiency
An In-depth Technical Guide on the Mechanism of Action of INZ-701 in ENPP1 Deficiency
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, life-threatening genetic disorder characterized by mutations in the ENPP1 gene.[1][2] These mutations lead to reduced or absent activity of the ENPP1 enzyme, a critical regulator of extracellular pyrophosphate (PPi) and adenosine levels.[1][3] The resulting biochemical imbalance disrupts the body's mineralization process, leading to a paradoxical state of concurrent soft tissue overmineralization and skeletal undermineralization.[3]
The clinical manifestations of ENPP1 deficiency are severe and progressive, presenting as a spectrum of disease.[2] In infants, it often manifests as Generalized Arterial Calcification of Infancy (GACI), characterized by extensive calcification of arteries and neointimal proliferation, which can lead to heart failure and a mortality rate of approximately 50% within the first six months of life.[2][4][5] Children and adults who survive infancy often develop Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2) or osteomalacia (softened bones), leading to skeletal deformities, fractures, pain, and mobility issues.[2][5][6] INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of this devastating disease.[7][8]
The PPi-Adenosine Pathway and its Disruption in ENPP1 Deficiency
The ENPP1 enzyme plays a central role in the PPi-Adenosine pathway, which is crucial for regulating mineralization. ENPP1 is a transmembrane protein that hydrolyzes extracellular adenosine triphosphate (ATP) to generate two key molecules: inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[3][9] PPi is a potent inhibitor of hydroxyapatite crystal formation, thereby preventing pathological calcification in soft tissues like arteries.[3][9] AMP is further converted by the ecto-5'-nucleotidase (CD73) enzyme into adenosine, which has roles in preventing intimal proliferation, the overgrowth of smooth muscle cells inside blood vessels.[2][9][10]
In ENPP1 deficiency, the lack of functional ENPP1 enzyme disrupts this pathway, leading to critically low levels of extracellular PPi and adenosine.[1][2] The PPi deficiency removes the natural inhibition of mineralization, allowing for the widespread deposition of hydroxyapatite crystals in soft tissues.[9] Concurrently, the inadequate supply of PPi impairs the proper mineralization of bone, resulting in rickets and osteomalacia.[5][11]
INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy
INZ-701 is a soluble, recombinant human ENPP1 enzyme fused to the Fc fragment of an IgG1 antibody.[6][9] This fusion design enhances the molecule's stability and circulatory half-life, allowing for systemic delivery via subcutaneous injection.[9][12] As an enzyme replacement therapy (ERT), INZ-701 is designed to directly replace the function of the deficient or absent native ENPP1 enzyme.[1][7]
Core Mechanism of Action
The fundamental mechanism of action of INZ-701 is the restoration of the PPi-Adenosine pathway.[9] Once administered, INZ-701 circulates throughout the body and utilizes endogenous extracellular ATP as a substrate.[9][11] It enzymatically cleaves ATP to produce PPi and AMP, thereby increasing the plasma concentrations of these crucial metabolites.[9] The replenishment of PPi is expected to:
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Inhibit Ectopic Calcification: By restoring the primary inhibitor of hydroxyapatite deposition, INZ-701 aims to prevent or reverse the pathological calcification of arteries and other soft tissues.[7][13]
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Promote Bone Mineralization: Correcting the PPi deficit helps normalize the mineralization process in the skeleton, addressing the underlying cause of rickets and osteomalacia.[14]
The concurrent generation of AMP, which is subsequently converted to adenosine, is also expected to contribute to vascular health by preventing intimal proliferation.[9][10]
Preclinical and Clinical Evidence
The mechanism of action of INZ-701 is supported by robust preclinical and clinical data demonstrating its ability to restore PPi levels and impact disease manifestations.
Preclinical Studies
Studies in the Enpp1asj/asj mouse model, which recapitulates the features of human ENPP1 deficiency, have been pivotal.[14]
Table 1: Summary of Key Preclinical Findings in Enpp1asj/asj Mice
| Parameter | Observation in Vehicle-Treated Mice | Result with INZ-701 Treatment | Citation |
|---|---|---|---|
| Plasma PPi | Undetectable | Restored to circulating levels | [14] |
| Ectopic Calcification | Severe calcification in multiple tissues (aorta, kidney, etc.) | Pathological calcification prevented | [14] |
| Bone Defects | Impaired growth, characteristics of rickets/osteomalacia | Bone defects corrected, growth parameters restored | [14] |
| Survival | Increased mortality | Decreased mortality | [14] |
| PPi Response | N/A | Durable response for over 3 days after a single dose |[14] |
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Animal Model: Enpp1asj/asj mice, a murine model of ENPP1 deficiency.
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Diet: An "acceleration diet" high in phosphate and low in magnesium was used to exacerbate the phenotype.
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Treatment Groups: Mice were divided into a vehicle control group and an INZ-701 treatment group.
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Dosing Regimen: INZ-701 was administered via subcutaneous injection every other day for 8 weeks.
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Endpoints Measured:
-
Pharmacodynamics: Plasma PPi levels were measured to confirm target engagement.
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Efficacy: Tissues (including aorta, kidneys, and vibrissae) were examined histopathologically for ectopic calcification. Bone architecture was analyzed to assess effects on skeletal defects.
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Clinical Outcomes: Overall clinical signs, growth parameters, and mortality were monitored throughout the study.
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Clinical Trials
Human clinical trials have demonstrated that INZ-701 is generally well-tolerated and shows promising activity in patients with ENPP1 deficiency across all age groups.[4][12]
Table 2: Summary of Key Clinical Data for INZ-701
| Study Population | Metric | Baseline | Post-INZ-701 Treatment Result | Citation |
|---|---|---|---|---|
| Adults (Phase 1/2) | Mean Plasma PPi | 426 ± 407 nM | Sustained elevation to ~1300 nM (healthy range) through week 48 | [12] |
| Bone Mineral Density (BMD) | N/A | Improvements observed in spine BMD | [12] | |
| Pediatrics (ENERGY 3, Interim) | Mean Serum Phosphate Change (Week 13) | N/A | +8.2% (vs. -0.04% in control) | [15] |
| Mean Serum Phosphate Change (Week 26) | N/A | +6.8% (vs. -5.5% in control) | [15] | |
| Infants (ENERGY 1, Interim) | Survival Rate | ~50% (historical) | 80% of treated infants survived beyond one year | [4] |
| Arterial Calcification | Present | Substantial reduction or stabilization in all surviving patients | [4] |
| | Rickets | At-risk | No radiographic evidence of rickets in at-risk patients |[4] |
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Study Design: A Phase 1/2, multi-center, open-label, multiple ascending dose (MAD) study.
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Population: Adult patients with a confirmed genetic diagnosis of ENPP1 Deficiency and low plasma PPi (<1300 nM).
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Intervention: Multiple ascending doses of INZ-701 administered subcutaneously. The study design was a 3+3 dose-escalation followed by a long-term extension period.
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Primary Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of INZ-701.
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Key Endpoints:
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Safety: Monitoring of adverse events.
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Pharmacokinetics: Measurement of INZ-701 drug concentration over time to determine parameters like half-life (~126 hours).[12]
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Pharmacodynamics: Measurement of plasma PPi levels as a key biomarker of enzyme activity.
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Efficacy: Assessment of bone mineral biomarkers, bone mineral density (DEXA scans), functional performance (e.g., 6-minute walk test), and patient-reported outcomes.[12]
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Conclusion
INZ-701 is an enzyme replacement therapy that directly targets the underlying pathophysiology of ENPP1 deficiency. Its mechanism of action is centered on restoring the enzymatic hydrolysis of extracellular ATP, thereby increasing systemic levels of the critical mineralization inhibitor PPi and the signaling molecule adenosine.[9] Preclinical studies have validated this mechanism, showing that INZ-701 can prevent ectopic calcification and correct bone defects in animal models.[14] These promising findings are supported by clinical data in infants, children, and adults, which demonstrate a favorable safety profile, sustained increases in plasma PPi, and positive impacts on key clinical and biochemical markers of the disease.[4][12][15] INZ-701 represents a targeted therapeutic approach with the potential to fundamentally alter the course of this severe and progressive rare disease.[8]
References
- 1. inozyme.com [inozyme.com]
- 2. gaciglobal.org [gaciglobal.org]
- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Human Heterozygous ENPP1 Deficiency Is Associated With Early Onset Osteoporosis, a Phenotype Recapitulated in a Mouse Model of Enpp1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsped.org.uk [bsped.org.uk]
- 7. What is INZ-701 used for? [synapse.patsnap.com]
- 8. INZ-701 for ENPP1 Deficiency · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. inozyme.com [inozyme.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 14. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contemporarypediatrics.com [contemporarypediatrics.com]
